Fosinoprilat - 95399-71-6

Fosinoprilat

Catalog Number: EVT-268663
CAS Number: 95399-71-6
Molecular Formula: C23H34NO5P
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosinoprilat is the pharmacologically active metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. [, ] It acts as a potent ACE inhibitor, primarily studied for its role in blood pressure regulation. [, ] Unlike other ACE inhibitors, Fosinoprilat is distinguished by its dual elimination pathway through both the liver and kidneys. [, ] This characteristic makes it particularly relevant for research in patients with impaired renal or hepatic function. [, ]

Future Directions
  • Development of Domain-Specific ACE Inhibitors: Designing inhibitors that selectively target either the N or C domain of ACE could lead to more targeted therapies with fewer side effects. [, ]
  • Exploration of Tissue-Specific ACE Inhibition: Further research is needed to understand the precise mechanisms and therapeutic potential of selective ACE inhibition in different tissues. [, ]
  • Investigating the Role of Fosinoprilat in Inflammatory Conditions: Further investigation is warranted to explore the potential therapeutic applications of Fosinoprilat in conditions involving TLR4 and Leukotriene B4 pathways. [, ]
  • Development of Mosquito-Specific Inhibitors: Structural studies of insect ACEs like AnoACE2 could facilitate the design of potent and selective mosquitocide compounds, offering new tools to combat mosquito-borne diseases. []

Fosinopril

  • Compound Description: Fosinopril is an ester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat. [, , , , , , , , , , , , , , , , , ] Unlike fosinoprilat, fosinopril requires enzymatic activation to exert its pharmacological effects. [, , , , ]
  • Relevance: Fosinopril is the prodrug of fosinoprilat, meaning fosinoprilat is generated within the body after administration of fosinopril. [, , , , , , , , , , , , , , , , , ] Understanding the conversion process and pharmacokinetic properties of both compounds is crucial for optimizing fosinoprilat therapy.

Enalaprilat

  • Relevance: Enalaprilat serves as a comparative ACE inhibitor in many studies involving fosinoprilat, highlighting the differences in pharmacokinetic profiles and potential advantages of fosinoprilat in specific patient populations, such as those with renal impairment. [, , , , , ]

Lisinopril

  • Compound Description: Lisinopril is a long-acting ACE inhibitor that, unlike fosinoprilat, does not require metabolic activation as it is administered in its active form. [, , , , , ] Similar to enalaprilat, lisinopril relies mainly on renal elimination. [, , , , ]
  • Relevance: Lisinopril, like enalaprilat, is often compared with fosinoprilat in studies investigating ACE inhibition, particularly regarding pharmacokinetic properties in the context of renal insufficiency. [, , , , , ] This comparison underscores the advantageous dual elimination pathway of fosinoprilat.

Captopril

  • Compound Description: Captopril is a short-acting ACE inhibitor, structurally distinct from fosinoprilat, being the first clinically approved ACE inhibitor. [, , , , , ] Unlike fosinoprilat, captopril is administered in its active form. [, , , , ]
  • Relevance: Captopril, alongside other ACE inhibitors like enalaprilat, provides a comparative basis for understanding the pharmacological properties of fosinoprilat. [, , , , , ] Studies often utilize captopril as a reference compound to assess the relative potency, selectivity, and duration of action of fosinoprilat.

Omapatrilat

  • Compound Description: Omapatrilat is a dual inhibitor of ACE and neutral endopeptidase (NEP), unlike fosinoprilat, which selectively inhibits ACE. [, , ] This dual action contributes to its broader spectrum of cardiovascular effects. [, , ]
  • Relevance: Omapatrilat serves as a valuable comparator to fosinoprilat in understanding the specific contributions of ACE and NEP inhibition to cardiovascular and renal effects. [, , ] Research often contrasts these compounds to elucidate the distinct roles of these enzymes and their therapeutic implications.

Zaleplon

  • Compound Description: Zaleplon is a nonbenzodiazepine hypnotic drug primarily used to treat insomnia. [] It is structurally unrelated to fosinoprilat and acts on different molecular targets. []
  • Relevance: Zaleplon is employed as an internal standard in a liquid chromatography-mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of fosinopril and fosinoprilat in human plasma. []

Rebamipide

  • Compound Description: Rebamipide is a mucosal protective agent used for treating gastric ulcers. [] Structurally distinct from fosinoprilat, it exerts its effects through mechanisms unrelated to ACE inhibition. []
  • Relevance: Similar to zaleplon, rebamipide functions as an internal standard in an LC-MS/MS method designed to measure plasma concentrations of fosinoprilat. []

Benazepril hydrochloride

  • Compound Description: Benazepril hydrochloride is the hydrochloride salt form of benazepril, an ACE inhibitor prodrug similar to fosinopril. [, , ] It is metabolized to its active form, benazeprilat, which directly inhibits ACE. [, , ]
  • Relevance: Benazepril hydrochloride serves as an internal standard in a sensitive LC-MS/MS method developed for the bioanalysis of fosinoprilat from human plasma. [] Its similar properties to fosinopril make it suitable for comparative analysis.

Hydrochlorothiazide (HCTZ)

  • Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used in combination with ACE inhibitors like fosinoprilat to enhance their antihypertensive effects. [, ] It acts by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney. [, ]
  • Relevance: HCTZ is often co-administered with fosinoprilat in clinical settings for the treatment of hypertension. [, ] Studies investigate the pharmacokinetic interactions between these two drugs to ensure their safe and effective combined use.

N-acetyl-seryl-aspartyl-lysyl-prolyl (AcSDKP)

  • Compound Description: AcSDKP is a naturally occurring tetrapeptide and a negative regulator of hematopoiesis. [] It is a substrate for the N-domain of ACE, the same domain responsible for angiotensin I conversion. [, ]
  • Relevance: AcSDKP is used to investigate the domain selectivity of ACE inhibitors. [, ] Studies utilize AcSDKP hydrolysis to assess whether an ACE inhibitor preferentially targets the N-domain or exhibits non-selective inhibition of both ACE domains.

Benzoylglycyl-histidyl-leucine

  • Compound Description: Benzoylglycyl-histidyl-leucine is a synthetic substrate specifically cleaved by the C-domain of ACE, particularly under high-salt conditions. [] It is commonly used to study the enzymatic activity and domain selectivity of ACE inhibitors.
  • Relevance: Benzoylglycyl-histidyl-leucine helps determine if an ACE inhibitor shows preferential inhibition towards the C-domain or acts non-selectively on both domains of ACE. [] This substrate allows for a more precise understanding of an inhibitor's mechanism of action and potential therapeutic implications.
Overview

Fosinoprilat is the active metabolite of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a potent antihypertensive agent, fosinoprilat plays a critical role in regulating blood pressure and improving cardiovascular health. The compound is classified as a phosphinic acid derivative, which distinguishes it from other ACE inhibitors.

Source and Classification

Fosinoprilat is synthesized from fosinopril, which itself is derived from L-proline and other organic compounds. It belongs to the class of drugs known as ACE inhibitors, which function by inhibiting the activity of the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of fosinoprilat involves several key steps:

  1. Starting Materials: The synthesis typically begins with L-glutamic acid or trans 4-hydroxy-L-proline as starting materials.
  2. Nine-Step Synthesis: A notable method involves a nine-step synthesis of trans 4-cyclohexyl-L-proline, an intermediate in the preparation of fosinoprilat. This process achieves a total yield of 25% with a final product purity of 99.7% .
  3. Analytical Techniques: Various analytical methods are employed throughout the synthesis, including High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Detailed Steps

  • The initial reaction involves forming an ester derivative from L-proline derivatives.
  • The protective benzyl group is removed, followed by crystallization to isolate diastereoisomers.
  • The racemic mixture is resolved using diastereomeric salts formed with resolving agents like L-cinchonidine .
Molecular Structure Analysis

Structure and Data

Fosinoprilat has a complex molecular structure characterized by its phosphinic acid group. The molecular formula is C23H32N2O5PC_{23}H_{32}N_2O_5P. Its structure includes:

  • A cyclohexyl group.
  • A proline backbone.
  • A phosphinic acid functional group.

The three-dimensional conformation of fosinoprilat allows it to effectively bind to the active site of ACE, facilitating its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Fosinoprilat undergoes various chemical reactions during its synthesis:

  • Esterification: Formation of ester derivatives is crucial for synthesizing intermediates.
  • Hydrolysis: Enzymatic hydrolysis is employed to convert racemic mixtures into pure enantiomers .
  • Crystallization: Multiple crystallizations are performed to enhance purity and yield of the desired compound.

These reactions are carefully monitored using analytical techniques to ensure optimal yields and purity.

Mechanism of Action

Process and Data

Fosinoprilat exerts its antihypertensive effects through the inhibition of the angiotensin-converting enzyme. By blocking this enzyme, it prevents the formation of angiotensin II, leading to:

  • Vasodilation: Relaxation of blood vessels reduces systemic vascular resistance.
  • Decreased Aldosterone Secretion: Lower levels of aldosterone lead to reduced sodium and water retention, further decreasing blood pressure.

This dual mechanism effectively lowers blood pressure and alleviates symptoms associated with heart failure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fosinoprilat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 460.57 g/mol.
  • Solubility: It is soluble in water and organic solvents, facilitating its use in pharmaceutical formulations.
  • Stability: Fosinoprilat remains stable under standard storage conditions but should be protected from light and moisture.

These properties contribute to its effectiveness as a therapeutic agent.

Applications

Scientific Uses

Fosinoprilat is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Fosinoprilat helps manage symptoms in patients with congestive heart failure by reducing preload and afterload on the heart.
  • Renal Protection: It may also provide protective effects on renal function in diabetic patients by reducing glomerular hypertension.

Properties

CAS Number

95399-71-6

Product Name

Fosinoprilat

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H34NO5P

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1

InChI Key

WOIWWYDXDVSWAZ-RTWAWAEBSA-N

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

fosfenopril
fosinoprilat
fosinoprilic acid
SQ 27519
SQ-27,519
SQ-27519

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.